molecular formula C20H22N2O5S B11083825 1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide

1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide

Cat. No.: B11083825
M. Wt: 402.5 g/mol
InChI Key: BMLBRUIPZTUXMT-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonyl group, and a phenoxyethyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Phenoxyethyl Moiety: The phenoxyethyl group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylbenzenesulfonyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-oxo-N-(2-phenoxyethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H22N2O5S/c1-15-7-9-17(10-8-15)28(25,26)22-18(11-12-19(22)23)20(24)21-13-14-27-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,21,24)

InChI Key

BMLBRUIPZTUXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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